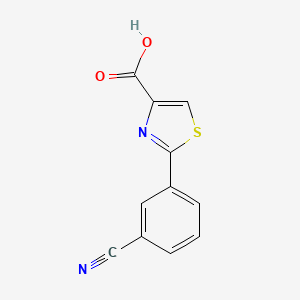

2-(3-Cyanophenyl)thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H6N2O2S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-(3-cyanophenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C11H6N2O2S/c12-5-7-2-1-3-8(4-7)10-13-9(6-16-10)11(14)15/h1-4,6H,(H,14,15) |

InChI Key |

PAPHOPWPRWXXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Route A: Starting from 3-Bromo-4-Hydroxybenzaldehyde (Improved Process)

This route is described in patent WO2012032528A2 and involves the following steps:

| Step | Reaction | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Conversion of 3-bromo-4-hydroxybenzaldehyde to 3-bromo-4-hydroxybenzonitrile | Hydroxylamine hydrochloride, sodium formate, formic acid reflux | 105-110 °C, 5 hours | 3-bromo-4-hydroxybenzonitrile |

| 2 | Formation of thiobenzamide | Thioacetamide | Suitable solvent and acid | 3-bromo-4-hydroxy-thiobenzamide |

| 3 | Cyclization with 2-chloroacetoacetic acid ethyl ester | 2-chloroacetoacetic acid ethyl ester | Suitable solvent, heat | 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester |

| 4 | Alkylation with isobutyl bromide | Isobutyl bromide, potassium carbonate | Suitable solvent | 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester |

| 5 | Cyanation | Cuprous cyanide | Suitable solvent, heat | Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate |

| 6 | Hydrolysis and purification | Hydrolysis with sodium hydroxide; formation of hydrochloride salt in acetone | Controlled pH, temperature | 2-(3-cyano-4-(2-methylpropoxy)phenyl)thiazole-4-carboxylic acid hydrochloride salt |

This process avoids the use of potassium cyanide, special chromatographic purification, and improves overall yield and purity (>99%) by salt formation and optimized reaction conditions.

Route B: Bromination and Alkylation Starting from 4-Hydroxybenzaldehyde

Described in CN101863854A and related patents, this route involves:

| Step | Reaction | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Bromination of 4-hydroxybenzaldehyde | Brominating agent, catalyst | Suitable solvent | 3-bromo-4-hydroxybenzaldehyde |

| 2 | Conversion to 3-bromo-4-hydroxybenzonitrile | Hydroxylamine hydrochloride, sodium formate | Reflux in formic acid | 3-bromo-4-hydroxybenzonitrile |

| 3 | Alkylation with bromoisobutane | Bromoisobutane, base | Suitable solvent | 3-bromo-4-isobutoxybenzonitrile |

| 4 | Cyanation | Cuprous cyanide | Heat, solvent | 3-cyano-4-isobutoxybenzonitrile |

| 5 | Conversion to thiobenzamide | Thioacetamide | Acidic solvent | 3-cyano-4-isobutoxybenzothioamide |

| 6 | Cyclization with ethyl 2-chloroacetoacetate | Ethyl 2-chloroacetoacetate | Heat, solvent | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

| 7 | Hydrolysis | Sodium hydroxide | Controlled pH | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |

This method emphasizes raw material availability, operational simplicity, high yield, and high purity (HPLC purity ≥ 99.9%), suitable for industrial scale production.

Reaction Conditions and Solvent/Base Selection

- Solvents used include ketones, esters, polar aprotic solvents (e.g., dimethylformamide), ethers, hydrocarbons, alcohols, chloro solvents, and water or their mixtures.

- Bases employed are often inorganic alkali metal hydroxides (NaOH preferred), alkoxides, carbonates, bicarbonates, or organic bases.

- Halogenation steps may use reagents such as thionyl chloride, oxalyl chloride, phosphorus pentachloride, N-bromosuccinimide, and others, optionally with Lewis acids or triphenylphosphine.

- Reaction temperatures typically range from ambient to reflux conditions (80-110 °C) depending on the step.

Purification and Polymorph Control

- The final product is often purified by forming hydrochloride salts in acetone or similar solvents to improve purity (>99%) and crystallinity.

- Multiple polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid have been identified, including amorphous and solvated forms.

- Characterization techniques such as powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC) are used to identify and control polymorphs, which is critical for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 3-Bromo-4-hydroxybenzaldehyde | Bromination reagents | Catalyst, solvent | Starting material for cyanation route |

| 2 | 3-Bromo-4-hydroxybenzonitrile | Hydroxylamine hydrochloride, sodium formate | Reflux in formic acid | Nitrile formation |

| 3 | Thiobenzamide derivative | Thioacetamide | Acidic solvent | Precursor for thiazole ring |

| 4 | Thiazole ester intermediate | 2-Chloroacetoacetate ethyl ester | Heat, solvent | Cyclization step |

| 5 | Alkylated thiazole ester | Alkyl bromide (e.g., isobutyl bromide) | Base, solvent | Introduction of alkoxy group |

| 6 | Cyanated thiazole ester | Cuprous cyanide | Heat, solvent | Introduction of cyano group |

| 7 | Final acid product | Hydrolysis reagents (NaOH) | Controlled pH, temperature | Hydrolysis of ester to acid |

| 8 | Purification | Acid (HCl), acetone | Salt formation | Improves purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(3-Cyanophenyl)thiazole-4-carboxylic acid":

General Information

2-(4-Cyanophenyl)thiazole-4-carboxylic acid is a heterocyclic compound. It has a thiazole ring with a cyanophenyl group and a carboxylic acid functional group. Its molecular formula is , and its molecular weight is 230.24 g/mol. The thiazole moiety is associated with various biological activities.

Potential Applications

- Pharmaceuticals: It may serve as a scaffold in pharmaceuticals due to its structural properties. Studies on similar thiazole derivatives suggest potential interactions with various biological targets. For instance, compounds with similar structures have been shown to inhibit xanthine oxidase and exhibit anti-inflammatory effects. Research could explore its binding affinity and mechanism of action against specific enzymes or receptors.

- Organic synthesis: It also has potential applications in organic synthesis.

Carbonic Anhydrase Inhibitors

Trisubstituted thiazole derivatives have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities . The presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for anti-CA-III activity .

Similar Compounds

Several compounds share structural similarities with 2-(4-cyanophenyl)thiazole-4-carboxylic acid:

- 2-(4-Pyridyl)thiazole-4-carboxylic acid: Contains a pyridine instead of a cyanophenyl group and exhibits different biological activity profiles.

- 5-(4-Cyanophenyl)-2-methyl-thiazole-4-carboxylic acid: Has a methyl substitution at the 5-position, potentially altering solubility and reactivity.

- 5-(4-Cyano-phenyl)-2-cyclopropyl-thiazole-4-carboxylic acid: Has a cyclopropyl group addition that may enhance certain pharmacokinetic properties.

Thiazolidine-4-carboxylic acids

L-cysteine can be metabolized into thiazolidine-4-carboxylic acid (T4C), 2-methyl thiazolidine-4-carboxylic acid (MT4C), and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C), which are condensation products of L-cysteine with aldehydes . These 2-(R)-thiazolidine-4-carboxylic acids serve for storage of L-cysteine . T4C and MT4C significantly enhanced trophozoite growth and reduced intracellular reactive oxygen species (ROS) levels when added to cultures, suggesting involvement in the defense against oxidative stress .

2-aryl-thiazolidine-4-carboxylic acid amides

2-aryl-thiazolidine-4-carboxylic acid amides have been discovered as potent cytotoxic agents for both prostate cancer and melanoma .

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and the presence of functional groups like the nitrile and carboxylic acid contribute to its reactivity and interactions .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 2-(3-cyanophenyl)thiazole-4-carboxylic acid with analogs differing in the phenyl substituent:

*Calculated based on analogous structures.

Key Observations :

- Electronic Effects: The -CN group is less electron-withdrawing than -NO₂ but more than -Cl or -F, affecting charge distribution and reactivity.

- Molecular Weight: The cyano derivative is lighter than nitro analogs due to the lower atomic mass of -CN compared to -NO₂.

- Solubility : While direct data is unavailable, the -CN group may reduce aqueous solubility compared to -COOH-containing analogs, as seen in 2-(4-methylphenyl)thiazole-4-carboxylic acid, which is only slightly water-soluble .

Biological Activity

2-(3-Cyanophenyl)thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its anticancer properties, structure-activity relationships (SAR), and mechanisms of action, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The compound's activity has been assessed using the MTT assay to evaluate cell viability.

Key Findings:

- Cell Lines Tested : The compound has shown efficacy against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines.

- IC50 Values : The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutics, indicating strong antiproliferative activity.

- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and limited hydrogen bonding .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural modifications. For this compound, specific substituents on the phenyl ring and thiazole moiety play critical roles in enhancing its anticancer properties.

Important Structural Features:

- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity.

- Cyanophenyl Substitution : The cyano group at the 3-position has been identified as a significant contributor to the compound's biological activity, enhancing its interaction with cellular targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Research Insights:

- In Vitro Studies : Compounds similar to this compound were tested against strains such as E. coli and Staphylococcus aureus, showing promising antibacterial effects with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .

Study 1: Anticancer Efficacy

A study involving several thiazole derivatives, including this compound, reported a significant reduction in viability in Caco-2 cells (54.9% viability post-treatment). This study emphasized the importance of structural modifications for enhancing anticancer activity .

Study 2: Antimicrobial Assessment

In another investigation, thiazole compounds were screened for their antimicrobial properties. The results indicated that modifications at specific positions on the thiazole ring could lead to enhanced antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Cyanophenyl)thiazole-4-carboxylic acid, and how can its purity be validated?

- Methodological Answer :

- Synthesis : Use cyclocondensation of 3-cyanophenyl thioamide with α-bromopyruvate derivatives under reflux in ethanol. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

- Validation : Confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm. Structural confirmation requires high-resolution mass spectrometry (HRMS) for molecular ion analysis and ¹H/¹³C NMR for proton/carbon assignments. Cross-validate elemental composition via CHNS analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹).

- NMR : Use ¹H NMR to assign aromatic protons (δ 7.5–8.5 ppm) and thiazole protons (δ 8.0–8.3 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~165–170 ppm). For ambiguity, employ 2D techniques (HSQC, HMBC) .

- HRMS : Validate molecular formula (e.g., C₁₁H₇N₂O₂S) with <5 ppm mass error .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for definitive crystal structure) with 2D-NMR (e.g., COSY for coupling correlations, NOESY for spatial proximity).

- Computational Aids : Compare experimental NMR shifts with density functional theory (DFT)-simulated spectra (e.g., using Gaussian or ADF software) .

Q. What in silico methods predict the ADMET profile of this compound?

- Methodological Answer :

- Tools : Use SwissADME or ADMETLab2.0 to predict permeability (e.g., BBB, Caco-2), CYP450 inhibition, and toxicity (e.g., Ames test, hERG liability).

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding to targets like the aryl hydrocarbon receptor (AhR). Validate with MD simulations (GROMACS) for stability .

Q. How to design analogs to optimize bioactivity based on structure-activity relationships (SAR)?

- Methodological Answer :

- Modifications : Replace the cyano group with electron-withdrawing substituents (e.g., -NO₂) or introduce heterocyclic rings. Synthesize analogs via parallel combinatorial chemistry.

- Assays : Test antimicrobial activity via microdilution (MIC against S. aureus, E. coli). Evaluate antioxidant capacity using DPPH radical scavenging and FRAP assays.

- QSAR Modeling : Use MOE or RDKit to correlate substituent properties (Hammett σ, logP) with activity .

Q. What strategies validate the compound's stability under experimental conditions?

- Methodological Answer :

- Stress Testing : Expose to heat (40–60°C), UV light (ICH Q1B guidelines), and pH extremes (1–13) for 48 hours. Monitor degradation via HPLC-UV (e.g., C18 column, 0.1% TFA/ACN mobile phase).

- Degradation Products : Identify by LC-MS/MS (Q-TOF) and compare with predicted fragmentation patterns (e.g., m/zTools). Store stock solutions in DMSO at -20°C in amber vials to prevent photolysis .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 35°C incubation). Include positive controls (e.g., ciprofloxacin for bacteria, ascorbic acid for antioxidants).

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey HSD) to compare replicates. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.